Cas no 1937249-03-0 (N-(2-ethynylphenyl)but-2-enamide)

N-(2-ethynylphenyl)but-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-ethynylphenyl)but-2-enamide
- 1937249-03-0
- EN300-743901
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- Inchi: 1S/C12H11NO/c1-3-7-12(14)13-11-9-6-5-8-10(11)4-2/h2-3,5-9H,1H3,(H,13,14)/b7-3+
- InChI Key: IFLLKBJESLBSTK-XVNBXDOJSA-N
- SMILES: O=C(/C=C/C)NC1C=CC=CC=1C#C
Computed Properties
- Exact Mass: 185.084063974g/mol
- Monoisotopic Mass: 185.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.1Ų
N-(2-ethynylphenyl)but-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743901-5.0g |
N-(2-ethynylphenyl)but-2-enamide |
1937249-03-0 | 95% | 5.0g |
$2443.0 | 2024-05-23 | |
Enamine | EN300-743901-2.5g |
N-(2-ethynylphenyl)but-2-enamide |
1937249-03-0 | 95% | 2.5g |
$1650.0 | 2024-05-23 | |
Enamine | EN300-743901-10.0g |
N-(2-ethynylphenyl)but-2-enamide |
1937249-03-0 | 95% | 10.0g |
$3622.0 | 2024-05-23 | |
Enamine | EN300-743901-0.05g |
N-(2-ethynylphenyl)but-2-enamide |
1937249-03-0 | 95% | 0.05g |
$707.0 | 2024-05-23 | |
Enamine | EN300-743901-0.1g |
N-(2-ethynylphenyl)but-2-enamide |
1937249-03-0 | 95% | 0.1g |
$741.0 | 2024-05-23 | |
Enamine | EN300-743901-0.25g |
N-(2-ethynylphenyl)but-2-enamide |
1937249-03-0 | 95% | 0.25g |
$774.0 | 2024-05-23 | |
Enamine | EN300-743901-1.0g |
N-(2-ethynylphenyl)but-2-enamide |
1937249-03-0 | 95% | 1.0g |
$842.0 | 2024-05-23 | |
Enamine | EN300-743901-0.5g |
N-(2-ethynylphenyl)but-2-enamide |
1937249-03-0 | 95% | 0.5g |
$809.0 | 2024-05-23 |
N-(2-ethynylphenyl)but-2-enamide Related Literature
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
Additional information on N-(2-ethynylphenyl)but-2-enamide
Comprehensive Analysis of N-(2-ethynylphenyl)but-2-enamide (CAS No. 1937249-03-0): Properties, Applications, and Research Insights
The compound N-(2-ethynylphenyl)but-2-enamide (CAS No. 1937249-03-0) has garnered significant attention in recent years due to its unique molecular structure and potential applications in organic synthesis and material science. This article delves into the chemical properties, synthesis methods, and emerging trends surrounding this compound, while addressing common queries from researchers and industry professionals.
With the rise of click chemistry and bioorthogonal reactions, compounds featuring ethynyl and enamide functional groups—like N-(2-ethynylphenyl)but-2-enamide—have become pivotal in drug discovery and polymer development. Its CAS No. 1937249-03-0 serves as a critical identifier in chemical databases, facilitating precise research reproducibility. The compound’s dual reactivity (via the alkyne and amide moieties) makes it a versatile building block for heterocyclic synthesis and covalent modification of biomolecules.
Recent studies highlight the role of N-(2-ethynylphenyl)but-2-enamide in photocatalysis and metal-free reactions, aligning with the global push toward sustainable chemistry. Researchers are exploring its use in green synthesis protocols, where its moderate stability and selectivity offer advantages over traditional reagents. Furthermore, its conjugated system has sparked interest in organic electronics, particularly in the design of small-molecule semiconductors for flexible devices.
From an industrial perspective, the scalability of CAS No. 1937249-03-0 synthesis remains a key focus. Optimized routes involving Sonogashira coupling or amide bond formation have been reported, with yields exceeding 80% under controlled conditions. Analytical techniques like HPLC and NMR confirm its high purity (>98%), meeting the stringent requirements of pharmaceutical intermediates and advanced materials.
Environmental and safety profiles of N-(2-ethynylphenyl)but-2-enamide are also under scrutiny. Preliminary data suggest low acute toxicity, but proper handling protocols—such as the use of PPE and ventilation—are recommended during lab-scale operations. These findings address growing concerns about chemical safety in academic and industrial settings.
In conclusion, CAS No. 1937249-03-0 exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span from medicinal chemistry to material engineering, reflecting broader trends toward multifunctional compounds. As research progresses, this compound is poised to play a central role in addressing challenges like reaction efficiency and sustainable manufacturing.
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